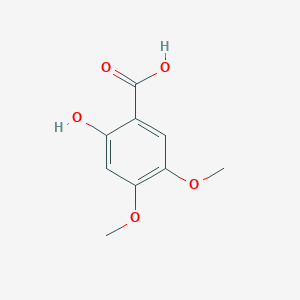

2-Hydroxy-4,5-dimethoxybenzoic acid

Overview

Description

2-Hydroxy-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.18 and is a white to yellow powder or crystals . It has been used as a reactant for the preparation of Salicylanilide derivatives as inhibitors of the protein tyrosine kinase epidermal growth factor receptor .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-4,5-dimethoxybenzoic acid is 1S/C9H10O5/c1-13-7-3-5 (9 (11)12)6 (10)4-8 (7)14-2/h3-4,10H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

2-Hydroxy-4,5-dimethoxybenzoic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 361.5±42.0 °C and a flash point of 146.7±21.4 °C . The compound is a white to yellow powder or crystals .Scientific Research Applications

Organic Synthesis

“2-Hydroxy-4,5-dimethoxybenzoic acid” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various complex organic compounds.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . For instance, it has been used as a reactant for the preparation of Salicylanilide derivatives, which are inhibitors of the protein tyrosine kinase epidermal growth factor receptor .

Agrochemicals

In the field of agrochemicals, “2-Hydroxy-4,5-dimethoxybenzoic acid” is used as a key ingredient . However, the specific applications in this field are not detailed in the available resources.

Dyestuff

The compound is used in the dyestuff industry . It likely contributes to the chemical reactions that produce various dyes.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4,5-dimethoxybenzoic acid is the protein tyrosine kinase epidermal growth factor receptor . This receptor plays a crucial role in cell growth and differentiation.

Mode of Action

2-Hydroxy-4,5-dimethoxybenzoic acid interacts with its target by inhibiting the protein tyrosine kinase epidermal growth factor receptor . This inhibition results in a decrease in cell proliferation and an increase in cell differentiation.

Biochemical Pathways

The compound affects the epidermal growth factor receptor signaling pathway. The inhibition of this pathway leads to downstream effects such as decreased cell proliferation and increased cell differentiation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.72 , suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydroxy-4,5-dimethoxybenzoic acid’s action include decreased cell proliferation and increased cell differentiation . These effects are due to the compound’s inhibition of the protein tyrosine kinase epidermal growth factor receptor.

Action Environment

The action of 2-Hydroxy-4,5-dimethoxybenzoic acid can be influenced by environmental factors. For instance, the compound is relatively stable under normal conditions, but it may react under strong acidic or basic conditions . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and light exposure.

properties

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXSZYVSFYJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468661 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4,5-dimethoxybenzoic acid | |

CAS RN |

5722-93-0 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

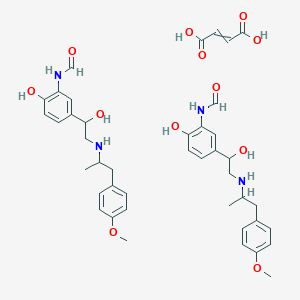

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of this new synthetic route for Acotiamide Hydrochloride using 2-Hydroxy-4,5-dimethoxybenzoic acid?

A1: This novel synthesis method, utilizing 2-Hydroxy-4,5-dimethoxybenzoic acid, offers several advantages:

- Environmental Friendliness: It avoids the use of environmentally detrimental catalysts and reagents, minimizing pollution and promoting sustainable practices. []

- Cost-Effectiveness: By employing readily available starting materials and eliminating the need for expensive catalysts, this approach significantly reduces production costs. []

- High Yield and Purity: The optimized reaction conditions result in a high yield of Acotiamide Hydrochloride with high purity, crucial factors for pharmaceutical applications. []

- Industrial Scalability: The simplicity of the process and the ease of handling make it suitable for large-scale production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.